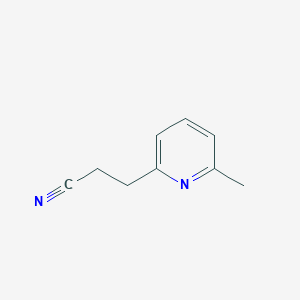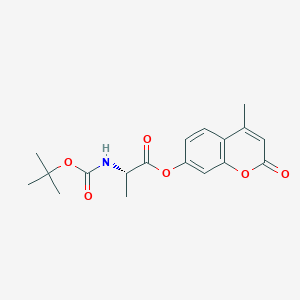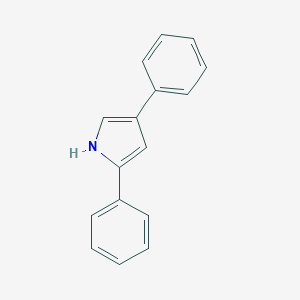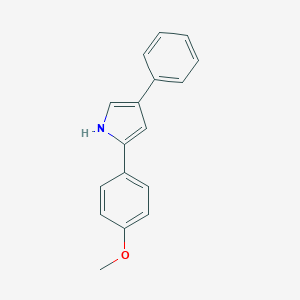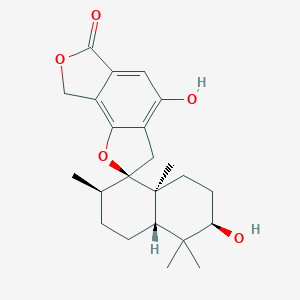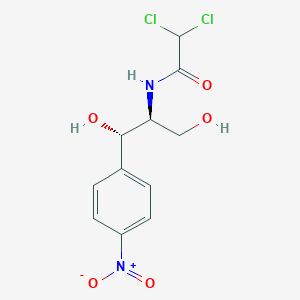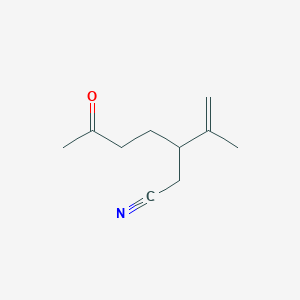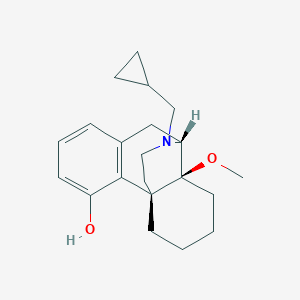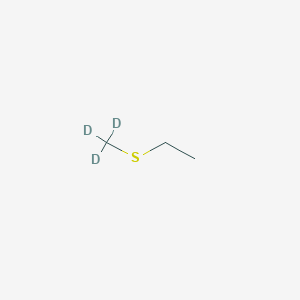
Methyl-d3-thioethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d3-thioethane is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a thioether, which is a sulfur-containing organic compound that is commonly used in organic synthesis. Methyl-d3-thioethane has three deuterium atoms in its structure, which makes it useful in isotope labeling experiments.
Mechanism of Action
The mechanism of action of methyl-d3-thioethane is not well understood, but it is believed to be related to its ability to alter the structure and function of proteins. The compound may interact with specific amino acid residues or disrupt protein-protein interactions, leading to changes in cellular signaling pathways and other biological processes.
Biochemical and Physiological Effects:
Methyl-d3-thioethane has been shown to have a range of biochemical and physiological effects. In one study, the compound was found to inhibit the activity of a specific enzyme involved in lipid metabolism, which could have implications for the treatment of metabolic disorders. Other studies have suggested that methyl-d3-thioethane may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl-d3-thioethane is its ability to act as an isotope label, which can be used to study metabolic pathways and protein interactions. However, the compound also has some limitations, including its relatively high cost and the difficulty of synthesizing large quantities of the compound.
Future Directions
There are many potential future directions for research involving methyl-d3-thioethane. One area of interest is the development of new methods for synthesizing the compound, which could make it more widely available for research purposes. Other areas of research could include the study of the compound's effects on specific proteins or cellular pathways, as well as its potential use in the development of new drugs for the treatment of various diseases.
Conclusion:
Methyl-d3-thioethane is a compound that has significant potential for scientific research applications. Its ability to act as an isotope label makes it useful for studying metabolic pathways and protein interactions, and its unique properties may have applications in the development of new drugs for the treatment of various diseases. While there are some limitations to its use, the future looks bright for research involving methyl-d3-thioethane.
Synthesis Methods
Methyl-d3-thioethane can be synthesized using a variety of methods, including the reaction of deuterium-labeled ethyl mercaptan with methyl iodide, or the reaction of deuterium-labeled ethyl bromide with sodium hydrosulfide. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to obtain high yields of the desired product.
Scientific Research Applications
Methyl-d3-thioethane has a wide range of scientific research applications. One of the most common uses is in isotope labeling experiments, which are used to study metabolic pathways and protein interactions. By labeling specific atoms in a molecule, researchers can track the movement of the molecule through various biological processes and gain insight into the underlying mechanisms.
properties
CAS RN |
41880-36-8 |
|---|---|
Product Name |
Methyl-d3-thioethane |
Molecular Formula |
C3H5D3S |
Molecular Weight |
79.18 g/mol |
IUPAC Name |
trideuteriomethylsulfanylethane |
InChI |
InChI=1S/C3H8S/c1-3-4-2/h3H2,1-2H3/i2D3 |
InChI Key |
WXEHBUMAEPOYKP-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCC |
SMILES |
CCSC |
Canonical SMILES |
CCSC |
Other CAS RN |
41880-36-8 |
Purity |
85% min. |
synonyms |
Methyl-d3-ethyl sulfide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



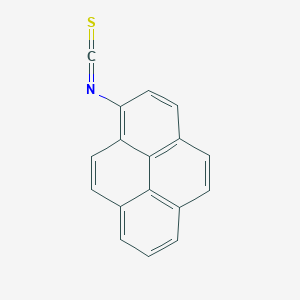
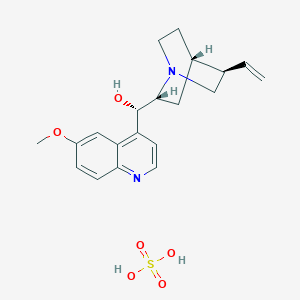
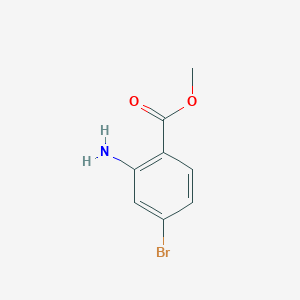
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)
